Cas no 1215205-98-3 (1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene)

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene is a high-purity aromatic compound featuring a bromine substituent, a methylsulfonyl group, and a trifluoromethyl group on the benzene ring. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of the electron-withdrawing trifluoromethyl and sulfonyl groups enhances reactivity in nucleophilic substitution and cross-coupling reactions. The bromine atom serves as a versatile handle for further functionalization via metal-catalyzed transformations. This compound is characterized by its stability under standard conditions and consistent batch-to-batch reproducibility, ensuring reliable performance in synthetic workflows. It is typically supplied with detailed analytical data, including HPLC, NMR, and mass spectrometry verification.
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene structure
1215205-98-3 structure
Product Name:1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
CAS No:1215205-98-3
MF:C8H6BrF3O2S
MW:303.096251010895
MDL:MFCD03094286
CID:857868
PubChem ID:53216999
Update Time:2025-10-31

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-BROMO-2-(METHYLSULFONYL)-4-(TRIFLUOROMETHYL)BENZENE
    • 1-bromo-2-methylsulfonyl-4-(trifluoromethyl)benzene
    • G73558
    • DB-363389
    • BS-20979
    • Benzene, 1-bromo-2-(methylsulfonyl)-4-(trifluoromethyl)-
    • AKOS015835223
    • 1-Bromo-2-(methanesulfonyl)-4-(trifluoromethyl)benzene
    • MFCD03094286
    • 1215205-98-3
    • DTXSID80682106
    • 1-BROMO-2-METHANESULFONYL-4-(TRIFLUOROMETHYL)BENZENE
    • SCHEMBL15009785
    • CS-0208476
    • 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
    • MDL: MFCD03094286
    • Inchi: 1S/C8H6BrF3O2S/c1-15(13,14)7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3
    • InChI Key: ASYNJDBXYVHXQZ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(F)(F)F)C=C1S(C)(=O)=O

Computed Properties

  • Exact Mass: 301.92200
  • Monoisotopic Mass: 301.92240g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • PSA: 42.52000
  • LogP: 3.95220

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene Pricemore >>

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abcr
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1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:1215205-98-3)1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
Order Number:A891627
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:37
Price ($):279.0
Email:sales@amadischem.com

Additional information on 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene

Research Brief on 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene (CAS: 1215205-98-3) in Chemical Biology and Pharmaceutical Applications

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene (CAS: 1215205-98-3) is a specialized organic compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This halogenated benzene derivative, featuring a bromo substituent, methylsulfonyl group, and trifluoromethyl moiety, serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features make it particularly valuable for the synthesis of bioactive molecules and pharmaceutical intermediates.

Recent studies have highlighted the compound's role as a key intermediate in the development of kinase inhibitors and other targeted therapies. The presence of both electron-withdrawing (methylsulfonyl and trifluoromethyl) and electron-donating (bromo) groups creates interesting electronic properties that can be exploited in drug design. The trifluoromethyl group, in particular, has become increasingly important in modern medicinal chemistry due to its ability to enhance metabolic stability and modulate lipophilicity of drug candidates.

In synthetic applications, 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene has demonstrated excellent reactivity in palladium-catalyzed cross-coupling reactions, making it valuable for constructing complex molecular architectures. Recent publications in the Journal of Medicinal Chemistry (2023) have described its use in Suzuki-Miyaura couplings to create novel aryl scaffolds for protein-protein interaction inhibitors. The methylsulfonyl group serves as both a directing group for metal-catalyzed reactions and a potential hydrogen bond acceptor in the final drug molecules.

From a pharmacological perspective, derivatives synthesized from this compound have shown promising activity against various disease targets. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that analogs derived from this scaffold exhibited potent inhibitory activity against JAK3 kinase, with IC50 values in the low nanomolar range. The researchers attributed this activity to the optimal positioning of the sulfonyl and trifluoromethyl groups in the ATP-binding pocket of the kinase.

The compound's stability and handling characteristics have also been subjects of recent investigation. A 2023 technical report from a major pharmaceutical manufacturer detailed optimized storage conditions (under inert atmosphere at -20°C) that maintain the compound's integrity for extended periods. This is particularly important given the sensitivity of the bromo substituent to potential displacement reactions under certain conditions.

Looking forward, the applications of 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene appear to be expanding. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules and its use in the development of covalent inhibitors. The bromo group provides an excellent handle for further functionalization, while the sulfonyl moiety can contribute to both molecular recognition and solubility properties of the final compounds.

In conclusion, 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene (CAS: 1215205-98-3) represents a valuable tool in modern drug discovery, with applications spanning from kinase inhibitor development to the creation of novel therapeutic modalities. Its unique combination of functional groups and demonstrated utility in various synthetic transformations position it as an important building block in medicinal chemistry. Continued research into its applications and derivatives will likely yield additional insights and therapeutic opportunities in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1215205-98-3)1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
A891627
Purity:99%
Quantity:5g
Price ($):279.0
Email